Dimethyltubocurarine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35-67-6 |
|---|---|
Molecular Formula |
C39H45N2O6+ |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C39H45N2O6/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35/h8-13,20-23,30-31H,14-19H2,1-7H3/q+1/t30-,31+/m0/s1 |
InChI Key |
GMAJRXOYQVZSRJ-IOWSJCHKSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC |
Related CAS |
518-26-3 (iodide.hydriodide) |
Synonyms |
dimethyltubocurarine dimethyltubocurarine chloride dimethyltubocurarine chloride, 14C-labeled dimethyltubocurarine hydrobromide dimethyltubocurarine hydrochloride dimethyltubocurarine hydroiodide dimethyltubocurarine iodide |
Origin of Product |
United States |
Mechanisms of Action at the Neuromuscular Junction
Acetylcholine (B1216132) Receptor Antagonism by Dimethyltubocurarine
This compound functions as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors of the motor end-plate. wikidoc.orgunict.it This means it binds to the same receptor sites as ACh but does not activate the receptor. derangedphysiology.com By occupying these sites, it prevents ACh from binding and initiating the process of muscle contraction. drugbank.com This antagonism is reversible and can be overcome by increasing the concentration of ACh, a principle utilized by acetylcholinesterase inhibitors like neostigmine (B1678181) to reverse the neuromuscular blockade. unict.it
The principle of competitive inhibition dictates that this compound and acetylcholine are in a constant state of association and dissociation with the nAChR. derangedphysiology.com The binding of a single antagonist molecule is sufficient to prevent the channel from opening. nih.gov The effectiveness of the blockade is therefore dependent on the relative concentrations of the antagonist (this compound) and the agonist (ACh) at the receptor site.
While primarily a competitive antagonist, the broader context of nAChR function involves allosteric modulation. Allosteric modulators bind to sites on the receptor that are distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators or PAMs) or reduce (negative allosteric modulators or NAMs) the receptor's response to an agonist. mdpi.com this compound itself is classified as a negative allosteric modulator. iiab.me This suggests that in addition to direct competition at the agonist binding site, it may also influence receptor function through binding to other sites, further contributing to the blockade of neuromuscular transmission.
Subunit Specificity and Receptor Binding Site Architecture
The nicotinic acetylcholine receptor is a pentameric protein, meaning it is composed of five subunits arranged around a central ion channel. frontiersin.org In adult muscle, the nAChR is typically composed of two alpha (α) subunits, one beta (β), one delta (δ), and one epsilon (ε) subunit. frontiersin.org The two acetylcholine binding sites are located at the interfaces between the α and its neighboring subunits. nih.govnih.gov
Research has identified specific amino acid residues within the nAChR subunits that are crucial for the binding and selectivity of this compound. Studies on the Torpedo nAChR, which has a γ subunit instead of an ε subunit, have shown that the high-affinity binding site for the related compound d-tubocurarine is at the α-γ interface, while the low-affinity site is at the α-δ interface. nih.govnih.gov Key residues involved in binding include tyrosines on the α subunit (Tyr-190 and Tyr-198) and a tryptophan on the γ subunit (Trp-55) and δ subunit (Trp-57). nih.govnih.gov For this compound, conserved tyrosines at position 198 of the α subunit and 117 of the γ subunit have been shown to be critical for stabilizing its binding. nih.gov
A key feature of this compound's interaction with the nAChR is the formation of quaternary ammonium-aromatic interactions. nih.gov As a bisquaternary ammonium (B1175870) compound, this compound possesses two positively charged nitrogen atoms. These quaternary ammonium groups interact with the aromatic side chains of specific amino acid residues, such as tyrosine, within the binding pocket. nih.govnih.gov This interaction is a primary stabilizing force for the binding of this compound and other curariform antagonists. nih.gov The free energy contributed by each of these interactions is estimated to be between 2-4 kcal/mol. nih.gov
Molecular Basis of Neuromuscular Transmission Blockade
The binding of this compound to the nAChR physically obstructs the binding of acetylcholine. nih.gov Since the opening of the ion channel requires the binding of two acetylcholine molecules, the occupation of even one of the two binding sites by an antagonist like this compound is sufficient to prevent channel activation and subsequent muscle fiber depolarization. oup.com This leads to a flaccid paralysis of the skeletal muscle.
Chemical Compounds Mentioned
| Compound Name |
| Acetylcholine |
| This compound |
| d-tubocurarine |
| Neostigmine |
| Pancuronium (B99182) |
| Gallamine (B1195388) |
| Tubocurarine (B1210278) |
Interactive Data Table: Key Residues in this compound Binding
| Subunit | Residue | Role in Binding |
| Alpha (α) | Tyrosine 198 | Stabilizes binding through aromatic interaction. nih.gov |
| Gamma (γ) | Tyrosine 117 | Stabilizes binding through aromatic interaction. nih.gov |
| Alpha (α) | Tyrosine 190 | Contributes to binding of the quaternary ammonium group. nih.gov |
| Alpha (α) | Tyrosine 93 | Contributes to binding of the quaternary ammonium group. nih.gov |
| Gamma (γ) | Tryptophan 55 | Identified as a site of d-tubocurarine photoincorporation. nih.gov |
| Delta (δ) | Tryptophan 57 | Identified as a site of d-tubocurarine photoincorporation. nih.gov |
Structure Activity Relationships Sar and Conformation Activity Relationships Car
General Principles of SAR Applied to Neuromuscular Blocking Agents
The development of neuromuscular blocking agents (NMBAs) has been guided by several key structure-activity relationship (SAR) principles. A fundamental feature for potent neuromuscular blockade is the presence of two ammonium (B1175870) groups, with at least one being a quaternary ammonium group, which is a permanently charged N+ core bound to four organic molecules. researchgate.netderangedphysiology.com This bisquaternary structure is a common characteristic of many potent NMBAs. derangedphysiology.com The distance between these two charged nitrogen centers, known as the interonium distance, is a critical determinant of activity. researchgate.net An optimal interonium distance of approximately 1.4 nm has been identified for effective interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate. researchgate.netwashington.edu Furthermore, the incorporation of the nitrogen atoms within an aromatic ring structure can enhance activity. researchgate.net
Structural Determinants of Dimethyltubocurarine Potency and Selectivity
This compound, also known as metocurine, is a semi-synthetic derivative of d-tubocurarine. nih.gov Its enhanced potency and selectivity compared to its parent compound are direct consequences of specific structural modifications.
This compound possesses two quaternary 'onium' heads, a key feature for its potent neuromuscular blocking activity. oup.com The methylation of the phenolic hydroxyl groups and the tertiary amine of d-tubocurarine results in a compound with two permanent quaternary nitrogens and four methoxy (B1213986) groups. washington.eduoup.com This structural change to a bisquaternary compound enhances its affinity for the nicotinic acetylcholine receptor.
The presence and number of methoxy groups play a significant role in the potency of benzylisoquinolinium NMBAs like this compound. oup.com The methylation of the two hydroxyl groups in d-tubocurarine to form the four methoxy groups in this compound contributes to a 2-3 fold increase in potency and greater specificity. derangedphysiology.comoup.com This suggests that methoxylation is a favorable modification for enhancing neuromuscular blocking activity within this class of compounds. wikipedia.org
The distance between the two quaternary nitrogen atoms (the interonium distance) is a crucial factor for the binding of neuromuscular blocking agents to the nicotinic acetylcholine receptor. For potent, rigid, non-depolarizing NMBAs, an optimal molecular length of 18–21 Å (1.8–2.1 nm) appears to be ideal for spanning the receptive sites on the receptor. oup.com this compound has a rigid structure with a molecular length of approximately 1.8 nm. wikipedia.orgen-academic.com This dimension allows it to effectively bind to the two anionic subsites of the nicotinic receptor, leading to competitive antagonism of acetylcholine and subsequent neuromuscular blockade. oup.com While a long interonium distance generally favors neuromuscular blockade, a shorter distance can lead to ganglionic blockade. oup.com
Conformational Aspects Influencing this compound Activity
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into its target receptor site. nih.govfiveable.me For neuromuscular blocking agents, a rigid molecular structure is often associated with higher potency and selectivity. en-academic.com
The structure of this compound is notably rigid. wikipedia.orgen-academic.com This rigidity, a result of its complex polycyclic structure, helps to maintain the optimal interonium distance required for high-affinity binding to the nicotinic acetylcholine receptor. The fixed spatial arrangement of its quaternary ammonium heads and other functional groups ensures a precise interaction with the binding sites on the receptor, contributing to its potency as a non-depolarizing neuromuscular blocker.
Comparative Structural Analysis with Analogues and Derivatives
Comparing the structure of this compound with its parent compound, d-tubocurarine, and other analogues provides valuable insights into the structure-activity relationships of this class of drugs.
d-Tubocurarine: The precursor to this compound, d-tubocurarine is a monoquaternary compound, although its tertiary nitrogen can become protonated, allowing it to function like a bisquaternary molecule. oup.com The methylation of d-tubocurarine to form this compound (metocurine) results in a compound that is approximately twice as potent. washington.edunih.gov This increased potency is attributed to the creation of a permanent bisquaternary structure and the addition of methoxy groups, which also reduces histamine-releasing and ganglion-blocking properties. washington.edu
Pancuronium (B99182): This aminosteroid (B1218566) NMBA also features a rigid structure and a bisquaternary arrangement of nitrogen atoms. wikipedia.org Its design was inspired by the need for a rigid spacer between the two quaternary heads, achieving an interonium distance of about ten atoms. wikipedia.org Pancuronium has a molecular length of 1.9 nm, which is within the optimal range for potent neuromuscular blockade. wikipedia.orgen-academic.com
Atracurium, Mivacurium (B34715), and Doxacurium (B1220649): These are benzylisoquinolinium compounds that, like this compound, possess quaternary onium heads. oup.com However, they have more flexible connecting chains between the heads. oup.com The potency of these compounds increases with the number of methoxy groups on their benzylisoquinolinium heads (atracurium has 4, mivacurium has 5, and doxacurium has 6). oup.com
The following table provides a comparative overview of the structural features and potency of this compound and related compounds.
| Compound | Quaternary Structure | Key Functional Groups | Molecular Length/Rigidity | Relative Potency |
| This compound | Bisquaternary oup.com | 4 Methoxy groups oup.com | Rigid, ~1.8 nm wikipedia.orgen-academic.com | 2-3 times more potent than d-tubocurarine oup.com |
| d-Tubocurarine | Monoquaternary (functionally bisquaternary) oup.com | 2 Hydroxyl, 2 Methoxy groups oup.com | Rigid, ~1.8 nm wikipedia.orgen-academic.com | Reference |
| Pancuronium | Bisquaternary wikipedia.org | Steroidal nucleus wikipedia.org | Rigid, ~1.9 nm wikipedia.orgen-academic.com | High wikipedia.org |
| Atracurium | Bisquaternary oup.com | 4 Methoxy groups, ester linkage oup.com | Flexible chain oup.com | 3 times more potent than d-tubocurarine nih.gov |
This comparative analysis underscores the importance of the bisquaternary structure, the presence of methoxy groups, and a rigid conformation with an optimal interonium distance for achieving high potency and selectivity in non-depolarizing neuromuscular blocking agents.
Comparative Pharmacological Studies of Dimethyltubocurarine Non Clinical
Comparison of Neuromuscular Blocking Efficacy with Other Non-Depolarizing Agents
The neuromuscular blocking potency of dimethyltubocurarine has been extensively compared with other non-depolarizing agents like its parent compound, d-tubocurarine, as well as pancuronium (B99182), and gallamine (B1195388).
This compound is a trimethylated derivative of d-tubocurarine, a modification that results in a more rigid and elongated structure. This structural change enhances its selectivity for neuromuscular receptors over autonomic receptors, leading to a greater margin of safety compared to d-tubocurarine. In animal studies, this compound has demonstrated a neuromuscular blocking potency that is 2 to 3 times greater than that of d-tubocurarine. oup.com One study reported potency ratios of 1.8 versus d-tubocurarine and 0.25 versus pancuronium. researchgate.net
The methylation of the hydroxyl groups in d-tubocurarine to form this compound increases the number of methoxy (B1213986) groups, which is associated with increased potency and reduced side effects. oup.com Both of this compound's nitrogen atoms are permanently quaternized, a feature that contributes to its increased potency compared to d-tubocurarine, which is a monoquaternary compound with a tertiary nitrogen that can be protonated. oup.com
When compared to pancuronium and gallamine, the onset and duration of action of this compound at equipotent doses show some variability. One study found that the onset of action for pancuronium was slower than for gallamine and d-tubocurarine, supporting the hypothesis that less potent non-depolarizing agents may have a more rapid onset. nih.gov The duration of action of this compound-induced block at high doses is reportedly not significantly different from equipotent doses of pancuronium and d-tubocurarine. researchgate.net
Table 1: Comparative Neuromuscular Blocking Potency
| Agent | Potency Ratio vs. d-tubocurarine | Potency Ratio vs. Pancuronium | Key Structural Difference from d-tubocurarine |
|---|---|---|---|
| This compound | 1.8 researchgate.net | 0.25 researchgate.net | O,O',N-trimethylated, bisquaternary oup.com |
| Pancuronium | - | 1.0 (Reference) | Steroidal structure oup.com |
| Gallamine | - | - | Trisquaternary ether nih.gov |
Species-Specific Pharmacological Responses in In Vivo Animal Models
The pharmacological effects of this compound have been evaluated in various animal models, revealing species-specific differences in response.
In cats and rhesus monkeys , intravenous dose-response studies showed that full neuromuscular paralysis was achieved at doses of 0.0625 mg/kg and 0.125 mg/kg, respectively. nih.gov In cats, sympathetic function was not impaired by supramaximal paralyzing doses. nih.gov However, in rhesus monkeys, comparable neuromuscular paralyzing doses led to a reduction in sympathetic function and a decrease in carotid arterial pressure. nih.gov The duration of action was prolonged in both species, lasting over 60 minutes, but was noted to be more persistent in rhesus monkeys than in cats. nih.gov
In rats , studies have been conducted to assess the effects of this compound on neuromuscular transmission. For instance, in vitro studies using rat phrenic nerve-hemidiaphragm preparations have been employed to investigate the influence of various factors on its potency. nih.gov
In dogs , research has explored the interaction of this compound with anesthetic agents. otago.ac.nz Studies have also focused on the cardiovascular effects of various neuromuscular blockers, including this compound, often in the context of specific anesthetic protocols. karger.com
Table 2: Species-Specific Doses for Full Neuromuscular Paralysis
| Animal Model | Dose for Full Neuromuscular Paralysis (mg/kg) | Notable Species-Specific Finding |
|---|---|---|
| Cat | 0.0625 nih.gov | Sympathetic function unimpaired by supramaximal doses. nih.gov |
| Rhesus Monkey | 0.125 nih.gov | Reduced sympathetic function and decreased arterial pressure at comparable paralyzing doses. nih.gov More persistent action than in cats. nih.gov |
| Rat | - | Used in in vitro preparations to study pharmacodynamics. nih.gov |
| Dog | - | Used in studies investigating interactions with anesthetic agents. otago.ac.nz |
Influence of Experimental Conditions on this compound's Pharmacodynamics
The effects of this compound can be modulated by various experimental conditions, including temperature and the presence of anesthetic agents.
The influence of temperature on the potency of neuromuscular blocking agents has been a subject of investigation. In an in vitro study using rat phrenic nerve-hemidiaphragm preparations, the potency of benzylisoquinolinium agents, including this compound and tubocurarine (B1210278), did not change when the temperature was lowered from 37°C to 27°C. nih.gov This is in contrast to steroidal neuromuscular blocking agents like rocuronium, vecuronium, pancuronium, and pipecuronium, whose potencies significantly increased at the lower temperature. nih.gov
The interaction between this compound and various anesthetic agents has been studied in animal models. In dogs, the interaction with halothane (B1672932) has been a focus of research. otago.ac.nz Studies in patients anesthetized with thiopentone and nitrous oxide in oxygen showed that the administration of 1% and 2% halothane during recovery from neuromuscular paralysis induced by this compound, tubocurarine, and gallamine resulted in a reduction of the peak contraction of the tetanic response and an increase in tetanic fade. researchgate.net This indicates a potentiation of the neuromuscular blockade by halothane. The hemodynamic effects of this compound have also been specifically studied during nitrous oxide-halothane anesthesia. nih.gov
Advanced Methodologies in Dimethyltubocurarine Research
In Vitro and Ex Vivo Preparations for Neuromuscular Research
A cornerstone of in vitro neuromuscular research on dimethyltubocurarine has been the use of isolated nerve-muscle preparations, with the rat phrenic nerve-hemidiaphragm being a classic and widely utilized model. nih.govresearchgate.net This preparation allows for the direct assessment of neuromuscular transmission in a controlled environment, free from systemic physiological variables. The phrenic nerve, which provides the sole motor innervation to the diaphragm, can be electrically stimulated to elicit muscle contraction, and the effects of compounds like this compound on this response can be precisely measured. psu.eduwikipedia.org
Studies using this preparation have been instrumental in characterizing both the pre- and post-junctional effects of this compound. For instance, research has shown that this compound can depress the refilling rates of available neurotransmitter (acetylcholine) stores at the nerve terminal, a prejunctional action that contributes to the phenomenon of "tetanic fade" where the muscle response wanes during high-frequency stimulation. This is distinct from its primary post-junctional competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the muscle endplate. The phrenic nerve-hemidiaphragm model has also been employed to study how factors like temperature might alter the potency of this compound. nih.gov
The effects of this compound on neuromuscular transmission are quantified by measuring the tension generated by the muscle in response to nerve stimulation. Two primary types of stimulation and measurement are employed: single twitch responses and tetanic responses.
Single Twitch Responses: A single electrical impulse is delivered to the nerve, resulting in a brief muscle contraction called a twitch. nih.govfrontiersin.org The amplitude of this twitch is measured, and the introduction of this compound causes a concentration-dependent reduction in twitch height. This method is used to determine the potency of the drug, often expressed as the IC50 (the concentration required to produce a 50% depression of twitch tension). nih.gov
Tetanic Responses: A high-frequency train of electrical stimuli is applied to the nerve, causing the individual twitches to fuse into a sustained, powerful contraction known as tetanus. labcorp.comnih.gov During partial neuromuscular blockade with a non-depolarizing agent like this compound, the tetanic contraction is often poorly sustained, a phenomenon referred to as tetanic fade. The degree of fade provides insight into the pre-junctional effects of the drug. arxiv.org
Research on rat phrenic nerve-hemidiaphragm preparations has provided quantitative data on the potency of this compound.
| Agent | Temperature (°C) | IC50 (μM) | Source |
|---|---|---|---|
| This compound | 37 | Not specified, but potency did not change at 27°C | nih.gov |
| d-tubocurarine (for comparison) | 37 | Not specified, but potency did not change at 27°C | nih.gov |
Ligand Binding Assays and Receptor Characterization
To understand the molecular interactions between this compound and its target, the nicotinic acetylcholine receptor (nAChR), researchers employ ligand binding assays. noropsikiyatriarsivi.com These assays directly measure the binding of a ligand to a receptor and are fundamental in characterizing the affinity and specificity of this interaction.
Radioligand binding assays are a highly sensitive and robust method for studying receptor-ligand interactions. uni-duesseldorf.de They typically involve the use of a radiolabeled ligand (an isotopically labeled version of a drug or a known receptor ligand) and a preparation of tissue or cells containing the receptor of interest.
Saturation Binding Studies: In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until all binding sites are occupied (saturated). uni-duesseldorf.dedergipark.org.tr This allows for the determination of two key parameters: the maximum number of binding sites (Bmax) in the preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.govwuxiapptec.com
Competition Binding Studies: These assays are used to determine the affinity of an unlabeled compound (like this compound) for the receptor. uni-duesseldorf.de A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. The competitor drug displaces the radioligand from the receptor, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. From this value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the competitor drug for the receptor. nih.govwuxiapptec.com
| Compound | Receptor Subtype | Ki (nM) | Source |
|---|---|---|---|
| d-Tubocurarine | α3/β4 | 1,100 | psu.edu |
| Mecamylamine | α3/β4 | 23 | psu.edu |
| Dihydro-β-erythroidine | α3/β4 | 140,000 | psu.edu |
Receptor occupancy (RO) studies aim to quantify the percentage of a specific receptor population that is bound by a drug at a given dose and time. nih.gov This is a critical parameter in drug development as it links the administered dose to the engagement of the molecular target. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used to measure receptor occupancy in vivo. frontiersin.orglabcorp.com
The methodology involves two PET scans: a baseline scan using a radiolabeled ligand specific for the target receptor, followed by a second scan after administration of the unlabeled drug being studied. nih.gov The drug competes with the radioligand for receptor binding, leading to a reduction in the PET signal. The degree of this reduction allows for the calculation of receptor occupancy. nih.govnih.gov While a powerful tool, specific PET studies quantifying this compound receptor occupancy were not identified in the search results, likely due to the drug's development predating the widespread use of this technology. However, this methodology is the standard for modern drug development to establish the relationship between dose and target engagement in the central nervous system and other tissues. frontiersin.org
Protein Binding Studies in Experimental Systems
The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic property, as only the unbound or "free" fraction of the drug is able to diffuse to the site of action (like the neuromuscular junction) and exert a pharmacological effect. wikipedia.orgpsu.edu For this compound, in vitro studies using tritium-labeled compounds and electrophoretic techniques have been conducted to determine its plasma protein binding characteristics.
These studies involve incubating the radiolabeled drug with plasma and then separating the protein fractions (primarily albumin and various globulins) to quantify the amount of drug bound to each. Research has shown that this compound binds to a greater extent to plasma proteins compared to other muscle relaxants like gallamine (B1195388) or decamethonium. Notably, it shows a higher affinity for the gamma globulin fraction compared to the beta globulin or albumin fractions.
Spectrophotometric and Analytical Techniques for Compound Determination
Spectrophotometry is a versatile and widely used analytical technique in pharmaceutical analysis for the quantitative determination of compounds. juniperpublishers.comjuniperpublishers.com The method is based on measuring the absorption of light by a substance at a specific wavelength, which is proportional to its concentration. juniperpublishers.com
For the determination of tubocurarine (B1210278) and its derivatives in biological materials, spectrophotometric methods have been successfully developed. One approach involves the determination of d-tubocurarine chloride in blood by measuring its absorbance at a wavelength of 281 nm. nih.gov
To enhance sensitivity and specificity, especially in complex matrices like blood, urine, or tissue, spectrophotometry is often combined with separation and extraction techniques. A robust method for the quantitative analysis of tubocurarine involves an initial extraction from the biological sample. popline.org In this procedure, an ion pair is formed between the drug and picric acid, which is then extracted into an organic solvent mixture. Following a qualitative analysis using thin-layer chromatography (TLC), the specific drug spot is eluted. For quantification, a new ion pair is formed with sodium 9,10-dimethoxyanthracene-2-sulfonate, and the resulting complex is analyzed using spectrophotofluorometry, a highly sensitive form of spectrophotometry that measures fluorescence. popline.org Such multi-step analytical procedures ensure accurate and reliable quantification of the compound in biological samples. ijmr.net.in
| Technique | Principle | Sample Type | Detection Method | Reference |
|---|---|---|---|---|
| Spectrophotometry | Light absorbance at a specific wavelength (281 nm) | Blood | UV Spectrophotometer | nih.gov |
| Ion-Pair Extraction, TLC, and Spectrophotofluorometry | Formation of a fluorescent ion pair after extraction and chromatographic separation | Blood, Urine, Tissue | Spectrophotofluorometer | popline.org |
Theoretical and Computational Approaches in Dimethyltubocurarine Drug Design Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. For dimethyltubocurarine and its analogs, these models can predict their potency as neuromuscular blocking agents. The biological activity is often expressed as the concentration of the compound required to produce a certain level of muscle relaxation.
Studies on d-tubocurarine analogs have shown that methylation, stereoisomerization, and halogenation significantly affect their affinity for the nAChR nih.govnih.gov. For instance, the trimethylated derivative of d-tubocurarine, known as metocurine, shows a reduced affinity for the high-affinity acetylcholine (B1216132) binding site compared to d-tubocurarine itself nih.gov. QSAR studies can quantify these relationships by using descriptors such as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.
By developing a robust QSAR model, researchers can predict the biological activity of novel, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.
| Descriptor Type | Description | Relevance to this compound Activity |
|---|---|---|
| Topological | Describes the 2D structural features and connectivity of the molecule. | Influences the overall shape and size, which is crucial for fitting into the nAChR binding pocket. |
| Electronic | Relates to the distribution of electrons within the molecule (e.g., partial charges, dipole moment). | Governs electrostatic interactions with amino acid residues in the receptor's binding site. |
| Hydrophobic | Quantifies the water-repelling nature of the molecule (e.g., logP). | Affects the compound's ability to partition into the lipid bilayer of the cell membrane and interact with hydrophobic pockets of the receptor. |
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or not well-defined. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, this involves studying a series of its analogs with known potencies to identify the key structural features required for neuromuscular blockade.
The design process typically involves:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for biological activity.
3D-QSAR: Building a three-dimensional model that relates the properties of the molecules to their activity, often visualized as contour maps indicating regions where certain properties are favorable or unfavorable for activity.
Similarity Searching: Using the structure of a known active compound like this compound to search large chemical databases for other molecules with similar structural features.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques provide a detailed, atomistic view of the interactions between a ligand and its target protein. These methods are crucial for understanding the mechanism of action of this compound and for designing novel analogs with improved properties.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies are performed using a model of the nAChR. These studies help to:
Predict the binding pose: Determine the precise orientation of this compound within the binding pocket of the nAChR.
Identify key interactions: Pinpoint the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
Estimate binding affinity: Calculate a docking score that provides an estimate of the binding strength between the ligand and the receptor.
| Interaction Type | Description | Potential Role in this compound Binding |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The quaternized nitrogen atoms and hydroxyl groups of this compound can form hydrogen bonds with polar residues in the nAChR binding site. |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. | The positive charges on the quaternary nitrogens of this compound are crucial for interaction with negatively charged residues in the binding pocket. |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | The bulky, aromatic rings of this compound can engage in hydrophobic interactions with nonpolar amino acid residues. |
De novo design is a computational strategy for generating novel molecular structures from scratch that are predicted to have a desired biological activity. For neuromuscular blocking agents, this approach can be used to design new compounds that bind to the nAChR. The process typically involves:
Defining the binding site: Using the known structure of the nAChR binding pocket.
Placing fragments: Placing small chemical fragments (building blocks) into the binding site that have favorable interactions with the receptor.
Linking fragments: Connecting the fragments with appropriate linker groups to create a complete molecule.
Scoring and optimization: Evaluating the designed molecules for their predicted binding affinity, drug-like properties, and synthetic accessibility.
While specific examples of de novo design for this compound analogs were not found in the search results, the general principles are applicable to the design of novel competitive antagonists for the nAChR nih.gov.
Structure-Based Drug Design (SBDD) in Relation to nAChR
Structure-Based Drug Design (SBDD) is a computational methodology pivotal in the development of novel therapeutic agents through the detailed understanding of the three-dimensional structure of a biological target and its ligand. In the context of this compound, SBDD approaches have been instrumental in elucidating its binding mechanisms to the nicotinic acetylcholine receptor (nAChR) and in guiding the design of analogs with potentially enhanced affinity and selectivity.
The application of SBDD in this compound research leverages high-resolution structural information of the nAChR, or its homologous protein, the acetylcholine-binding protein (AChBP). researchgate.net These structures provide a molecular scaffold for computational techniques such as molecular docking and molecular dynamics simulations to predict the binding orientation and affinity of this compound. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling studies have been employed to construct three-dimensional representations of the nAChR-dimethyltubocurarine complex. These models are often built using homology modeling, where the known crystal structure of a related protein, such as the Torpedo nAChR or AChBP, serves as a template. nih.govnih.gov
Docking simulations are then performed to predict the most favorable binding pose of this compound within the ligand-binding domain of the nAChR. These simulations have revealed key interactions between the ligand and specific amino acid residues in the receptor's binding pocket. For instance, the quaternized nitrogen atoms of this compound are crucial for its interaction with the aromatic residues that form a "box" in the binding site, contributing to the cation-π interactions that stabilize the complex. nih.gov
Research has shown that methylation of d-tubocurarine to form this compound enhances its binding affinity for the mouse muscle-type nAChR. researchgate.netnih.gov Specifically, the quaternization of the 2'-N ammonium (B1175870) group significantly improves affinity for both acetylcholine binding sites of the mouse AChR. nih.gov This suggests that the additional methyl groups engage in favorable interactions within the binding pocket that are not present with d-tubocurarine. researchgate.net
Key Amino Acid Interactions
Site-directed mutagenesis studies, often coupled with computational modeling, have identified several key amino acid residues within the nAChR subunits that are critical for the binding of tubocurarine (B1210278) and its analogs. The binding sites are located at the interface between two adjacent subunits, typically an alpha and a non-alpha subunit. nih.gov
For the muscle-type nAChR, the binding sites are at the α-γ and α-δ subunit interfaces. nih.gov Studies have highlighted the importance of aromatic residues in these interfaces. For example, molecular modeling has placed the 2-N position of d-tubocurarine in proximity to a tyrosine residue (homologous to γTyr117), suggesting a significant interaction. nih.gov The table below summarizes the key interacting residues and the nature of their interaction with tubocurarine derivatives.
| Interacting Residue | Subunit Location | Type of Interaction | Reference |
| γTyr117 | γ-subunit | Proximity to the cationic 2-N of d-tubocurarine | nih.gov |
| Ile-γ116 | γ-subunit | Interaction with the 13'-position of d-tubocurarine | researchgate.net |
These specific interactions provide a detailed map of the binding pocket, which is invaluable for the rational design of new nAChR antagonists. By understanding which residues contribute to high-affinity binding, medicinal chemists can design new molecules that optimize these interactions, potentially leading to drugs with improved pharmacological profiles.
The structural insights gained from SBDD studies on this compound and related compounds have not only deepened our understanding of nAChR pharmacology but also provide a solid foundation for the development of novel neuromuscular blocking agents and other therapeutics targeting this important receptor family. researchgate.netnih.gov
Research on Analogues, Derivatives, and Modulators of Dimethyltubocurarine
Synthesis and Pharmacological Evaluation of Structural Analogues
The synthesis of dimethyltubocurarine analogues has been a key strategy in exploring the structure-activity relationships (SAR) of non-depolarizing neuromuscular blockers. By systematically altering different parts of the molecule, researchers have been able to identify the functional groups crucial for its activity.
O-methylation of the phenolic hydroxyl groups of d-tubocurarine to create the bisquaternary compound, this compound, was an early and significant modification. This change resulted in a compound with increased neuromuscular blocking selectivity. Further research has involved the synthesis of various analogues with modifications at different positions. For instance, studies on analogues of d-tubocurarine have shown that quaternization by methylation of the 2'-N ammonium (B1175870) group enhances the affinity for both acetylcholine (B1216132) binding sites of the mouse nicotinic acetylcholine receptor (AChR). researchgate.net This is in contrast to the Torpedo AChR, where this modification has no effect on affinity. researchgate.net
The pharmacological evaluation of these analogues typically involves in vitro studies on isolated nerve-muscle preparations and in vivo studies in animal models. These studies measure parameters such as potency (often expressed as ED₅₀), onset and duration of action, and effects on cardiovascular parameters. For example, the neuromuscular blocking potency of this compound has been found to be 2 to 10 times higher than d-tubocurarine in animal studies.
The development of aminosteroid-based neuromuscular blockers was inspired by the SAR of compounds like this compound. japsonline.com This led to the synthesis of potent agents like pancuronium (B99182) and vecuronium. oup.com The "bisquaternary rule," which suggested that potent neuromuscular blockers must have two quaternary ammonium groups, was a direct outcome of studying compounds like this compound. oup.com
A summary of key structural modifications and their general effects on pharmacological activity is presented in the table below.
| Structural Modification | General Effect on Pharmacological Activity |
| O-methylation of phenolic hydroxyls | Increased neuromuscular blocking selectivity |
| Quaternization of the 2'-N ammonium group | Enhanced affinity for mouse AChR researchgate.net |
| Halogenation at the 13'-position | Decreased affinity for the high-affinity αγ-site of mouse AChR researchgate.net |
Investigation of Modified this compound Structures and Their Receptor Interactions
Understanding how modified this compound structures interact with the nAChR at a molecular level is crucial for rational drug design. Techniques such as site-directed mutagenesis and computational modeling have provided valuable insights into these interactions.
Studies using various d-tubocurarine analogs have helped to map the binding site on the nAChR. researchgate.net For instance, research has focused on the interaction of specific functional groups of d-tubocurarine with amino acid residues in the γ-subunit of the receptor. researchgate.net Double mutant thermodynamic cycle analysis has suggested interactions between residue γTyr(117) and both the 2-N and 13'-positions of d-tubocurarine. researchgate.net
The binding of d-tubocurarine and its analogs to the mouse nAChR has been measured by competition against the initial rate of ¹²⁵I-α-bungarotoxin binding. researchgate.net These studies have shown that methylation of the 7'- and 12'-phenols produces net affinity changes at both the high-affinity (αγ-site) and low-affinity (αδ-site) binding sites. researchgate.net
X-ray crystallography has confirmed the structure of this compound as 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyltubocuraranium. This structural information, combined with molecular modeling, allows for a detailed analysis of how the molecule fits into the binding pocket of the nAChR. The increased rigidity and length of this compound compared to d-tubocurarine is thought to contribute to its enhanced neuromuscular selectivity by reducing its affinity for muscarinic and nicotinic autonomic receptors.
The table below highlights key amino acid residues and their proposed interactions with this compound analogues.
| Receptor Subunit & Residue | Proposed Interaction with Ligand |
| γ-subunit, Tyr(117) | Interacts with the 2-N and 13'-positions of d-tubocurarine researchgate.net |
| γ-subunit, Ile-116 (mouse) | Likely involved in interacting with the 13'-position of d-tubocurarine researchgate.net |
Development of Antagonists and Reversal Agents in Experimental Models
The development of effective antagonists is essential for the safe clinical use of neuromuscular blocking agents. For this compound and other non-depolarizing blockers, the primary reversal agents are acetylcholinesterase inhibitors.
Neostigmine (B1678181) is a commonly used acetylcholinesterase inhibitor that effectively reverses the effects of this compound. By inhibiting the breakdown of acetylcholine (ACh) in the synaptic cleft, neostigmine increases the concentration of ACh, which can then compete more effectively with the blocking agent for the nAChR. wikipedia.org Antagonism studies using neostigmine in animal models, such as ED₅₀ shift assays in mice, have been used to quantify its reversal effects.
More recently, novel reversal agents have been developed. Sugammadex (B611050), a modified γ-cyclodextrin, represents a different approach to reversal. nih.gov It encapsulates steroidal neuromuscular blockers like rocuronium, forming a tight complex that is then eliminated from the body. nih.govoup.com While not a direct antagonist for this compound, the development of sugammadex has spurred research into new classes of reversal agents.
Other experimental antagonists have also been investigated. For example, suramin (B1662206) analogues, such as NF449, have been shown to reverse the neuromuscular blockade induced by d-tubocurarine in experimental models. nih.gov These compounds appear to compete with d-tubocurarine for binding to the nAChR. nih.gov The structure of these molecules could provide a basis for designing new and more potent antidotes for neuromuscular toxins. nih.gov
The table below summarizes the mechanisms of action of different reversal agents.
| Reversal Agent | Mechanism of Action |
| Neostigmine | Acetylcholinesterase inhibitor; increases synaptic ACh concentration wikipedia.org |
| Sugammadex | Encapsulates steroidal neuromuscular blockers, promoting their dissociation from the receptor nih.govoup.com |
| NF449 (Suramin analogue) | Competes with d-tubocurarine for binding to the nicotinic ACh receptor nih.gov |
Emerging Research Areas and Future Perspectives
Mechanisms of Resistance to Dimethyltubocurarine in Physiological and Pathological Animal Models
Resistance to neuromuscular blocking agents (NMBAs) like this compound can develop in various pathological conditions, including central nerve injury, burns, and critical illnesses. anesth-pain-med.orgkoreamed.org This resistance is often linked to changes in the physiology of acetylcholine (B1216132) and its receptors at the neuromuscular junction. anesth-pain-med.orgkoreamed.org
Disuse Atrophy: Animal studies have demonstrated that immobilization leading to disuse atrophy results in resistance to this compound. physiology.orgnih.govphysiology.org In a study on dogs with unilateral gastrocnemius disuse atrophy induced by casting for 25 days, a significant resistance to the paralytic effects of this compound was observed in the atrophied muscle compared to the control limb. physiology.orgnih.gov The dose required to achieve 50% paralysis was substantially higher in the casted muscle. physiology.orgnih.gov This resistance in immobilized muscle is thought to be related to an up-regulation of acetylcholine receptors (AChRs). anesth-pain-med.org
Nerve Injury: Lower motor neuron injury is another condition associated with resistance to d-tubocurarine, a closely related compound. anesth-pain-med.orgkoreamed.org This resistance is correlated with an increased number of AChRs at the neuromuscular junction. anesth-pain-med.orgkoreamed.org Animal models of nerve injury have shown a proliferation of immature AChRs, contributing to the observed resistance. anesth-pain-med.org For instance, in rats with a partial sciatic nerve lesion, the effective dose of d-tubocurarine was higher in the denervated leg, which also exhibited a significant increase in AChR numbers. anesth-pain-med.org Similarly, thermal injury in rats has been shown to induce resistance to d-tubocurarine, particularly in muscles local to the burn, which is associated with an increase in both total and immature AChRs. psu.edu
The following table summarizes key findings from animal model studies on resistance to curariform compounds.
| Animal Model | Condition | Key Findings | Reference |
| Dog | Unilateral hindlimb immobilization (Disuse Atrophy) | Demonstrated significant resistance to paralysis by this compound in the atrophied gastrocnemius muscle. | physiology.orgnih.gov |
| Rat | Lower motor neuron injury (Denervation) | Showed increased resistance to d-tubocurarine correlated with a significant increase in acetylcholine receptors. | anesth-pain-med.org |
| Rat | Thermal Injury (Local Burn) | Induced resistance to d-tubocurarine associated with increased expression of total and immature acetylcholine receptors. | psu.edu |
Elucidation of Allosteric Sites and Their Modulation by Curariform Compounds
Nicotinic acetylcholine receptors (nAChRs) are allosteric proteins, meaning their function can be modulated by ligands binding to sites other than the primary acetylcholine (orthosteric) binding site. annualreviews.orgnih.gov These allosteric sites represent important targets for drug development. annualreviews.org
Curariform compounds, including d-tubocurarine, can exhibit complex interactions with nAChRs, sometimes involving both competitive antagonism at the orthosteric site and noncompetitive blockade through allosteric sites. plos.org The specific mechanism can depend on the nAChR subtype. plos.org For example, d-tubocurarine has been shown to block neuronal α4β2 nAChRs competitively, while its blockade of muscle-type and neuronal α3β4 nAChRs involves a mixed mechanism with binding to both orthosteric and allosteric sites. plos.org
Recent research has focused on identifying and characterizing these allosteric sites. Various types of allosteric modulators have been discovered, including:
Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to acetylcholine. annualreviews.orgmdpi.comnih.gov
Negative Allosteric Modulators (NAMs): These ligands reduce the receptor's response. mdpi.comnih.gov
Silent Allosteric Modulators (SAMs): These bind to an allosteric site without directly altering receptor function but can block the effects of other allosteric modulators. nih.gov
Allosteric Agonists: These ligands can activate the receptor by binding to an allosteric site. nih.govplos.org
The binding sites for these modulators are diverse and can be located in the extracellular domain, the transmembrane domain, or at the interface between domains. annualreviews.orgmdpi.comnih.gov For instance, some PAMs of the α7 nAChR bind within the transmembrane domain. plos.org The discovery and characterization of these sites are crucial for designing drugs with greater selectivity and specific modulatory effects on nAChR function. annualreviews.orgplos.org
Advanced Approaches for Investigating Neuromuscular Junction Plasticity and Drug Response
Understanding the dynamic nature, or plasticity, of the neuromuscular junction (NMJ) is essential for comprehending both normal function and the effects of drugs like this compound. alliedacademies.orgmdpi.com A variety of advanced techniques are now being employed to study the structure, function, and plasticity of the NMJ. alliedacademies.orgmdpi.come-jend.org
In Vivo and In Vitro Models:
Animal Models: Transgenic and knockout mouse models are instrumental in studying NMJ disorders by mimicking human diseases. alliedacademies.orgmdpi.com Zebrafish have also emerged as a valuable model due to the ease of in vivo observation of NMJ formation and the high genetic similarity to humans in NMJ-related genes. e-jend.orgfrontiersin.org
In Vitro Models: Three-dimensional cell culture models and "organ-on-a-chip" systems using human induced pluripotent stem cells (hiPSCs) are being developed to create functional human NMJs. frontiersin.orgacs.org These models allow for patient-specific disease modeling and high-throughput drug screening in a controlled environment. alliedacademies.orgfrontiersin.orgacs.org
Advanced Imaging and Electrophysiological Techniques:
High-Resolution Imaging: Super-resolution microscopy provides detailed visualization of NMJ architecture, allowing for the identification of subtle structural changes. alliedacademies.org Techniques like immunofluorescence with fluorescently conjugated α-bungarotoxin are used to visualize AChR clusters. e-jend.org
Electrophysiology: Microelectrode techniques are used to study the electrical properties of the NMJ, such as endplate potentials and miniature endplate potentials. nih.govtmc.edu Single-fiber electromyography (SFEMG) is a highly sensitive method for detecting dysfunction at the neuromuscular junction. medscape.comresearchgate.net
Genetic and Molecular Tools: CRISPR-Cas9 gene editing and RNA interference (RNAi) allow for precise manipulation of genes and proteins to investigate their roles in NMJ function and plasticity. alliedacademies.org
These advanced approaches provide a comprehensive toolkit for investigating how the NMJ adapts to various stimuli and for evaluating the response to neuromuscular blocking agents. alliedacademies.orge-jend.org
Computational Prediction of Novel Neuromuscular Blocking Agents Based on this compound Scaffolds
The development of new neuromuscular blocking agents is increasingly being aided by computational methods. wikipedia.orgresearchgate.net These in silico approaches can accelerate the drug discovery process by predicting the activity of novel compounds before they are synthesized. oup.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR):
SAR studies analyze the relationship between the chemical structure of a molecule and its biological activity. oup.comresearchgate.net For neuromuscular blockers, this involves understanding how modifications to the this compound scaffold affect potency, duration of action, and side effects. oup.com For example, the bisquaternary structure of many potent non-depolarizing agents, including derivatives of tubocurarine (B1210278), is a key feature for high affinity to the nicotinic acetylcholine receptor. researchgate.net
QSAR models use statistical methods to create mathematical models that quantitatively predict the activity of compounds. oup.com These models can be used to screen large virtual libraries of compounds based on the this compound scaffold to identify promising candidates for synthesis and further testing. oup.com
Molecular Docking and Conformational Analysis:
Molecular docking simulations predict how a ligand, such as a this compound analog, binds to the three-dimensional structure of its target receptor, the nAChR. plos.org This can provide insights into the specific interactions that are important for binding and can help in the design of molecules with improved affinity and selectivity. plos.org
Conformational analysis examines the different three-dimensional shapes a molecule can adopt. wikipedia.orgoup.com The conformation of a neuromuscular blocking agent is critical for its interaction with the receptor. oup.com
While these computational approaches are powerful, they have limitations. For example, accurately mimicking the complex biological environment in silico remains a challenge. wikipedia.org However, by integrating these computational methods with traditional experimental approaches, researchers can more efficiently design and develop novel neuromuscular blocking agents with improved pharmacological profiles.
Q & A
[Basic] What experimental methodologies are used to determine the neuromuscular blocking potency of dimethyltubocurarine compared to d-tubocurarine?
To assess neuromuscular blocking potency, researchers typically use evoked thumb adduction force measurements under standardized anesthesia protocols (e.g., nitrous oxide-morphine-thiopental). Dose-response curves are generated by administering incremental doses and measuring twitch inhibition. The ED₅₀ (50% effective dose) and ED₉₅ (95% effective dose) are calculated for comparison. For this compound, the ED₅₀ and ED₉₅ are 0.13 mg/kg and 0.28 mg/kg, respectively, with potency ratios of 0.25 vs. pancuronium and 1.8 vs. d-tubocurarine . Parallelism in dose-response curves is statistically validated to ensure comparability between agents.
[Basic] How does this compound’s autonomic margin of safety compare to other neuromuscular blocking agents?
The "autonomic margin of safety" refers to the dosage ratio required to produce neuromuscular blockade versus autonomic effects (e.g., ganglionic blockade or histamine release). This compound exhibits a higher margin than d-tubocurarine due to its reduced affinity for autonomic receptors. For example, this compound is 10× less potent than d-tubocurarine in histamine release and ganglionic blockade, allowing safer clinical use at neuromuscular-blocking doses . This is quantified using in vitro autonomic assays (e.g., ganglionic stimulation models) and in vivo hemodynamic monitoring (e.g., arterial pressure measurements).
[Advanced] What methodologies resolve contradictions in reported histamine release effects of this compound at varying doses?
Conflicting reports on histamine release arise from dose-dependent responses and intersubject variability. At ≤0.3 mg/kg, this compound shows minimal cardiovascular effects. However, at 0.4 mg/kg, transient erythema, hypotension, and tachycardia occur in ~33% of subjects, peaking at 1–2 minutes post-injection . To resolve contradictions:
- Use continuous arterial pressure monitoring to capture transient hemodynamic changes.
- Conduct dose-escalation studies with rigorous statistical analysis (e.g., SEM for recovery times).
- Compare results across species (e.g., mice vs. humans) to account for interspecies variability in histamine sensitivity.
[Advanced] How do molecular structural differences between this compound and d-tubocurarine influence their pharmacodynamic profiles?
This compound is a trimethylated derivative of d-tubocurarine, increasing its rigidity and length (1.8 nm vs. 1.8 nm for d-tubocurarine). This structural modification enhances neuromuscular selectivity by reducing affinity for muscarinic and nicotinic autonomic receptors. Techniques like X-ray crystallography and molecular docking simulations validate these structure-activity relationships. The increased potency in neuromuscular blockade (2–10× higher in animals) correlates with improved alignment at postjunctional acetylcholine receptors .
[Basic] What are the recommended dosing strategies for this compound in achieving abdominal relaxation during anesthesia?
For abdominal relaxation under nitrous oxide-narcotic-thiopental anesthesia, 0.2–0.3 mg/kg is recommended, producing 96.1% twitch depression within 4.8 minutes. This dose achieves sufficient jaw relaxation for tracheal intubation in 87% of patients. Recovery to 25% baseline twitch height occurs at 82.4 minutes post-administration, requiring neostigmine antagonism if rapid reversal is needed .
[Advanced] In what experimental models can the prejunctional effects of this compound be investigated, and how do these differ from postjunctional actions?
Prejunctional effects (e.g., reduced acetylcholine release) are studied using isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm). Techniques include:
- Quantal content analysis : Measuring the number of acetylcholine quanta released per nerve impulse.
- High-frequency stimulation : Assessing depletion of neurotransmitter stores.
this compound depresses refilling rates of available neurotransmitter stores but does not increase fractional release, unlike d-tubocurarine. This prejunctional action reduces tetanic fade resistance, distinct from postjunctional receptor blockade .
[Basic] What are the cardiovascular effects of this compound, and under what conditions do they become clinically significant?
At clinically relevant doses (≤0.3 mg/kg), this compound causes no significant heart rate or blood pressure changes . At 0.4 mg/kg, transient effects include an 18% heart rate increase and 6.3% mean arterial pressure decrease, attributed to histamine release. These effects are statistically significant but clinically minor , resolving within 5–10 minutes. Monitoring is critical in patients with histamine sensitivity or cardiovascular comorbidities .
[Advanced] How do antagonism studies using neostigmine inform the clinical reversal of this compound-induced neuromuscular blockade?
Neostigmine antagonism is evaluated via ED₅₀ shift assays in animal models (e.g., mice). A 0.01 mg/kg neostigmine dose raises the ED₅₀ of this compound by 1.2×, compared to 1.5× for d-tubocurarine . Clinically, 0.04–0.07 mg/kg neostigmine with glycopyrrolate is recommended, administered at 25% twitch recovery. Timing is critical: early administration (<10% recovery) may paradoxically potentiate blockade due to presynaptic acetylcholine depletion .
[Advanced] What experimental designs address discrepancies in reported potency ratios between this compound and d-tubocurarine across studies?
Discrepancies arise from variations in anesthetic protocols (e.g., halothane vs. nitrous oxide) and species-specific receptor subtypes. To standardize comparisons:
- Use cross-over studies in the same subject cohort to minimize interindividual variability.
- Control for anesthetic interactions (e.g., opioid-induced respiratory depression).
- Validate potency ratios via Schild regression analysis to isolate competitive antagonism effects .
[Basic] How is the duration of action of this compound quantified in preclinical studies?
Duration is measured as the time from administration to 25% recovery of twitch height . In humans, 0.3 mg/kg this compound yields a duration of 82.4 ± 12.0 minutes under nitrous oxide anesthesia. Preclinical models (e.g., rabbits) use similar metrics but adjust for metabolic differences via allometric scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
